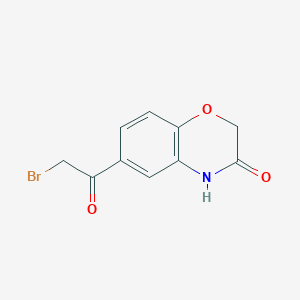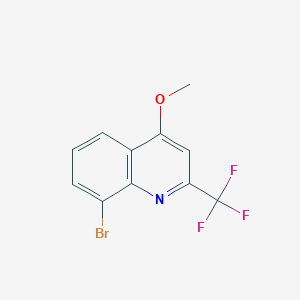
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
概要
説明
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a bromoacetyl group attached to the benzoxazine ring. Benzoxazines are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
作用機序
Target of Action
Compounds with a similar bromoacetyl group have been found to interact withProstaglandin G/H synthase 1 .
Mode of Action
The exact mode of action of this compound is not well-documented. The bromoacetyl group in the compound may play a crucial role in its interaction with its targets. The bromine atom is a good leaving group, which could facilitate the formation of a covalent bond between the acetyl group and its target, leading to potential changes in the target’s function .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it might influence theprostaglandin synthesis pathway .
Pharmacokinetics
The compound is predicted to havehigh GI absorption and is considered to be BBB permeant . These properties could impact its bioavailability and distribution within the body.
Result of Action
Based on its potential interaction with prostaglandin g/h synthase 1, it might influence the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain perception, and regulation of blood pressure .
生化学分析
Biochemical Properties
6-(2-Bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a significant role in biochemical reactions, primarily due to its ability to act as an acylating agent. This compound interacts with various enzymes, proteins, and other biomolecules through covalent modification. For instance, it can acylate amino groups in proteins, leading to changes in protein structure and function. The bromoacetyl group is particularly reactive, allowing the compound to form stable adducts with nucleophilic sites on biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins involved in signaling cascades, this compound can alter the activity of pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, the compound’s impact on gene expression can lead to changes in the transcriptional profile of cells, affecting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromoacetyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This modification can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its reactivity can lead to gradual degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as hydrolysis and conjugation, leading to the formation of metabolites that may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments, where it exerts its effects on cellular function. For example, localization to the nucleus can enable the compound to interact with transcription factors and influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent the decomposition of the reactants. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
化学反応の分析
Types of Reactions
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of acetyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed. These reactions are conducted under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazines with various functional groups.
Oxidation Reactions: Formation of oxides or hydroxyl derivatives.
Reduction Reactions: Formation of acetyl derivatives.
科学的研究の応用
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties such as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Sensors: The compound is employed in the design of chemical sensors for the detection of various analytes, including metal ions and organic pollutants.
類似化合物との比較
Similar Compounds
3-(2-bromoacetyl)-2H-chromen-2-one: A coumarin derivative with similar bromoacetyl functionality.
2-(2-bromoacetyl)benzoic acid: A benzoic acid derivative with a bromoacetyl group.
4-(2-bromoacetyl)phenol: A phenol derivative with a bromoacetyl group.
Uniqueness
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine core structure, which imparts distinct chemical and biological properties. The presence of the bromoacetyl group enhances its reactivity, making it a versatile intermediate for the synthesis of various bioactive compounds and advanced materials.
特性
IUPAC Name |
6-(2-bromoacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZQHKWRYPSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)








![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)
